(R)-1-Aminoindane-d3 Hydrochloride
Description
Significance of Deuterium (B1214612) Isotopic Labeling in Mechanistic Elucidation
The replacement of a hydrogen atom with a deuterium atom creates a stronger chemical bond (C-D vs. C-H). This difference in bond energy leads to the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds at a slower rate than the corresponding C-H bond cleavage. synzeal.comwikipedia.orgprinceton.edu By measuring the KIE, researchers can determine whether the C-H bond is broken in the rate-determining step of a reaction, providing critical evidence for a proposed reaction mechanism. wikipedia.orgnih.gov This technique is widely employed in the study of enzymatic reactions, catalytic cycles, and complex organic transformations to map out reaction pathways with high precision. nih.govnih.gov Deuterated compounds also serve as indispensable internal standards in quantitative mass spectrometry, allowing for accurate determination of analyte concentrations in complex biological matrices. lgcstandards.com
Role of Chiral Amines as Versatile Building Blocks and Ligands in Asymmetric Synthesis Research
Chiral amines are fundamental components in the field of asymmetric synthesis. They are present in a vast array of natural products, pharmaceuticals, and agrochemicals, often defining the biological activity of these molecules. lgcstandards.com As building blocks, they provide a pre-existing stereocenter from which more complex chiral structures can be constructed. simsonpharma.com Furthermore, chiral amines and their derivatives are frequently used as chiral ligands for metal catalysts or as organocatalysts themselves. echemi.com These catalysts are capable of inducing high levels of enantioselectivity in chemical reactions, enabling the synthesis of a desired enantiomer of a chiral product, which is a critical consideration in drug development. lgcstandards.com
Contextualization of (R)-1-Aminoindane-d3 Hydrochloride within Contemporary Organic Chemistry Research
The significance of this compound is intrinsically linked to its non-deuterated counterpart, (R)-1-Aminoindane. (R)-1-Aminoindane is the major and active metabolite of rasagiline (B1678815) (Azilect®), a potent, selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. wikipedia.orgnih.govresearchgate.netopenaccessjournals.com Unlike rasagiline, (R)-1-aminoindane shows only weak MAO-B inhibition but possesses its own significant neuroprotective properties, which are independent of MAO-B inhibition. nih.govwikipedia.orgnih.gov
Given this biological importance, understanding the pharmacokinetics and metabolic fate of rasagiline and its metabolite is crucial. This is where the deuterated analogue, this compound, becomes a vital research tool. It serves as an ideal internal standard for mass spectrometry-based assays designed to quantify (R)-1-Aminoindane in biological samples, ensuring the accuracy and reliability of pharmacokinetic studies. synzeal.com
Research Scope and Objectives for this compound Investigations
The primary research applications for this compound are centered on its use in drug metabolism and pharmacokinetic (DMPK) studies of rasagiline. The key objectives for its use include:
Quantitative Bioanalysis: To act as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of the metabolite (R)-1-Aminoindane in plasma, tissues, and other biological fluids using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Mechanistic Studies of Metabolism: To investigate the kinetic isotope effect of the metabolic pathways of rasagiline and (R)-1-Aminoindane itself. By comparing the rate of metabolism of the deuterated and non-deuterated compounds, researchers can gain insight into the specific enzymes and mechanisms involved in its biotransformation, such as oxidation by cytochrome P450 enzymes. wikipedia.orgnih.gov
Compound Data
Below are tables detailing the properties of this compound and its non-deuterated parent compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (R)-2,3-dihydro-1H-inden-1-amine-d3 hydrochloride |
| Molecular Formula | C₉D₃H₈N·HCl |
| Molecular Weight | 172.67 g/mol lgcstandards.comdoveresearchlab.com |
| CAS Number | 1346616-96-3 lgcstandards.comechemi.comlgcstandards.com |
| Appearance | Solid (typical) |
| Labeled Compound | Yes |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R)-1,2,2-trideuterio-3H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m1./s1/i6D2,9D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAAGWRBIVCBSY-GYQYCVPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1(C2=CC=CC=C2CC1([2H])[2H])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Control of R 1 Aminoindane D3 Hydrochloride
Strategies for Stereoselective Synthesis of Chiral 1-Aminoindanes
The chiral 1-aminoindane framework is a privileged scaffold in medicinal chemistry, and its enantioselective synthesis is crucial. acs.org Several robust methods have been established to produce these amines with high optical purity.
Asymmetric Reduction of 1-Indanone (B140024): This is a primary route, where the prochiral ketone, 1-indanone, is reduced to the corresponding chiral alcohol, 1-indanol, which is then converted to the amine. This reduction is often accomplished using transition metal catalysts, such as those based on Ruthenium, paired with chiral ligands. sigmaaldrich.comwhiterose.ac.uk Biocatalytic reductions using whole-cell systems like Lactobacillus species also offer an environmentally friendly alternative with high enantioselectivity. tandfonline.comresearchgate.net
Kinetic and Dynamic Kinetic Resolution: Racemic 1-aminoindane can be resolved using enzymes. nih.gov In kinetic resolution, an enzyme, often a lipase (B570770) like Candida antarctica lipase B (CALB), selectively acylates one enantiomer, allowing for the separation of the unreacted (R)-amine from the acylated (S)-amide. nih.gov Dynamic kinetic resolution (DKR) improves upon this by incorporating a racemization catalyst (e.g., a Palladium catalyst) to continuously convert the unwanted (S)-enantiomer back into the racemate, theoretically enabling a 100% yield of the desired (R)-product. researchgate.netacs.org
Asymmetric Annulation: Modern approaches include the direct construction of the chiral aminoindane ring system. For instance, a scandium-catalyzed enantioselective [3+2] annulation of aldimines with alkenes provides a highly atom-efficient route to multisubstituted chiral 1-aminoindanes with excellent control over stereochemistry. bohrium.comacs.orgnih.gov
Below is a comparative overview of common synthetic strategies.
Table 1: Comparison of Stereoselective Synthesis Strategies for Chiral 1-Aminoindanes| Strategy | Key Reagents/Catalysts | Typical Yield | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Reduction | Ru-TsDPEN, Chiral Oxazaborolidines, Biocatalysts (e.g., Lactobacillus) | Good to Excellent | >95% |
| Dynamic Kinetic Resolution | Lipase (e.g., Novozym 435) + Pd Catalyst | High (>90%) | >99% |
| Classical Resolution | Chiral Acids (e.g., Tartaric acid, L-malic acid) | <50% (per enantiomer) | >99% after crystallization |
Deuteration Techniques for Precision Isotopic Incorporation at the -d3 Position
The "-d3" designation in (R)-1-Aminoindane-d3 Hydrochloride signifies the incorporation of three deuterium (B1214612) atoms. A chemically logical placement for this labeling involves one deuterium at the C1 position and two at the C2 position (1-D, 2,2-D2). This can be achieved through a multi-step process involving specific deuterating agents.
The introduction of deuterium at the aliphatic C1 and C2 positions of the indane core typically starts with 1-indanone as the precursor.
A common and effective strategy involves a two-step sequence:
Alpha-Deuteration: The two protons at the C2 position of 1-indanone are acidic and can be exchanged for deuterium. This is typically achieved by treating 1-indanone with a deuterium source like deuterium oxide (D₂O) under basic conditions (e.g., using NaOD). This step yields 2,2-dideuterio-1-indanone.
Deuteride (B1239839) Reduction: The resulting 2,2-dideuterio-1-indanone is then subjected to an asymmetric reduction. Using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), introduces a third deuterium atom at the C1 position. The use of a chiral catalyst during this reduction step simultaneously establishes the desired (R)-stereochemistry at the C1 center.
This sequence first creates the C2-D₂ bond and then the C1-D bond, leading to the 1-D, 2,2-D₂-1-hydroxyindane precursor, which can then be converted to the target amine.
The effectiveness of a deuterated compound relies heavily on its isotopic purity. The goal is to maximize the incorporation of deuterium at the target positions while minimizing the presence of lighter isotopes.
Reagent Purity: The isotopic enrichment of the final product is directly influenced by the purity of the deuterated reagents. Commercially available reagents like D₂O, NaBD₄, and LiAlD₄ are typically available with high isotopic enrichment (>98 atom % D).
Reaction Conditions: Reaction conditions must be carefully controlled to prevent "scrambling" or back-exchange of deuterium with protons from solvents or other reagents. For instance, the work-up of a reaction involving a deuterated intermediate must be handled carefully to avoid loss of the label.
Optimization of Reaction Parameters for Yield and Stereochemical Fidelity
Achieving high yield, excellent stereochemical control (enantiomeric excess, ee), and high isotopic enrichment requires careful optimization of reaction parameters. qu.edu.qanih.gov
For the key asymmetric reduction step, several factors are critical:
Catalyst and Ligand: The choice of the metal (e.g., Ru, Rh) and the chiral ligand is paramount. The ligand's structure dictates the stereochemical outcome.
Temperature: Lower reaction temperatures often lead to higher enantioselectivity as it enhances the energy difference between the diastereomeric transition states.
Solvent: The solvent can influence catalyst activity and selectivity. Protic solvents like isopropanol (B130326) can also serve as the hydrogen/deuterium source in transfer hydrogenation reactions. diva-portal.org
Substrate-to-Catalyst Ratio: A lower ratio can improve conversion and sometimes selectivity but increases cost. Optimization is key to balancing efficiency and economy.
The table below illustrates a hypothetical optimization of an asymmetric transfer hydrogenation of an indanone derivative.
Table 2: Example of Reaction Parameter Optimization| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Temperature | 40 °C | 25 °C | 25 °C |
| Catalyst Loading | 0.5 mol% | 0.5 mol% | 0.1 mol% |
| Reaction Time | 12 h | 12 h | 24 h |
| Resulting Yield | 95% | 94% | 90% |
| Resulting ee | 92% | 98% | 98% |
Scalability Considerations for Research-Scale Synthesis
Transitioning a synthetic route from a lab-bench (milligram) to a research-scale (gram to kilogram) introduces several challenges. scirea.org
Reagent Cost and Availability: Chiral catalysts and high-purity deuterated reagents can be expensive, making cost-efficiency a major factor at larger scales. mdpi.com
Heat and Mass Transfer: Exothermic reactions, such as reductions with metal hydrides, require efficient heat dissipation to prevent side reactions and ensure safety. What is manageable in a small flask can become problematic in a large reactor.
Purification Methods: Purification by column chromatography, common in lab-scale synthesis, is often impractical for large quantities. Scalable methods like crystallization or salt formation are preferred. For chiral amines, diastereomeric salt formation with a chiral acid is a classic and scalable purification technique. google.com
Process Safety: Handling larger volumes of flammable solvents and pyrophoric or water-reactive reagents (like LiAlD₄) necessitates stringent safety protocols, specialized equipment, and potentially different, safer reagents.
Flow Chemistry: Modern flow chemistry setups can mitigate some scalability issues by allowing for continuous production with better control over temperature and mixing, even for highly reactive processes. tn-sanso.co.jp
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Aminoindane |
| 1-Indanone |
| 1-Indanol |
| (R)-1-Aminoindane |
| (S)-1-Aminoindane |
| Ruthenium |
| Rhodium |
| Tartaric acid |
| L-malic acid |
| Candida antarctica lipase B (CALB) |
| Palladium |
| Scandium |
| Deuterium oxide (D₂O) |
| Sodium borodeuteride (NaBD₄) |
| Lithium aluminum deuteride (LiAlD₄) |
| Sodium deuteroxide (NaOD) |
Applications of R 1 Aminoindane D3 Hydrochloride in Mechanistic Organic Chemistry
Utilizing Deuterium (B1214612) Labels for Kinetic Isotope Effect (KIE) Studies
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) can significantly influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in zero-point vibrational energies between a C-H and a C-D bond, with the C-D bond being stronger and requiring more energy to break. By measuring the KIE, chemists can gain insights into the rate-determining step of a reaction and the nature of the transition state.
Primary and Secondary Kinetic Isotope Effects in Reaction Pathways
A primary kinetic isotope effect (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For (R)-1-aminoindane-d3 hydrochloride, a primary KIE would be expected in reactions where the C-D bond at the C1 position is cleaved during the slowest step.
Conversely, a secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They provide information about changes in hybridization or the steric environment of the labeled position during the reaction. For instance, a change in hybridization from sp³ to sp² at the C1 position of this compound during a reaction would likely result in a normal secondary KIE.
Experimental Design for KIE Measurements Involving this compound
To measure the kinetic isotope effect for a reaction involving (R)-1-aminoindane, parallel experiments are conducted using both the unlabeled ((R)-1-aminoindane hydrochloride) and the labeled (this compound) compounds under identical conditions. The rates of these reactions are then determined and their ratio (kH/kD) provides the KIE.
Hypothetical Example: Oxidation of (R)-1-Aminoindane
Consider the oxidation of the amino group of (R)-1-aminoindane to an imine. If the rate-determining step involves the abstraction of the hydrogen/deuterium atom from the C1 position, a primary kinetic isotope effect would be observed.
Table 1: Hypothetical Kinetic Data for the Oxidation of (R)-1-Aminoindane
| Substrate | Initial Concentration (M) | Rate Constant (k, s⁻¹) |
|---|---|---|
| (R)-1-Aminoindane Hydrochloride | 0.1 | 2.5 x 10⁻⁴ |
From this data, the kinetic isotope effect would be calculated as: kH/kD = (2.5 x 10⁻⁴) / (4.2 x 10⁻⁵) ≈ 5.95
A KIE of this magnitude would strongly suggest that the C-H bond at the C1 position is broken in the rate-determining step of the oxidation reaction.
Tracing Reaction Pathways through Isotopic Labeling and Product Analysis
The deuterium atoms in this compound act as a "tag," allowing chemists to follow the fate of the indane moiety throughout a reaction sequence. By analyzing the position of the deuterium atoms in the final products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the mechanism of the reaction can be pieced together.
For example, in a multi-step synthesis where this compound is used as a starting material, the location of the deuterium atoms in the final product can confirm whether the C1 and C3 positions were involved in any bond-breaking or bond-forming events. This is particularly useful in studying rearrangement reactions or complex catalytic cycles.
Investigations into Stereochemical Inversion and Retention Mechanisms
The stereocenter at the C1 position of this compound makes it an excellent substrate for studying the stereochemical course of reactions. By reacting the enantiomerically pure (R)-isomer and analyzing the stereochemistry of the product, it is possible to determine whether the reaction proceeds with inversion of configuration, retention of configuration, or racemization.
The presence of the deuterium label can also be used to probe for mechanisms that might involve a temporary loss of stereochemistry, such as the formation of a planar intermediate. If a reaction starting with this compound leads to a product where the deuterium at C1 has scrambled to the other face of the ring, it would indicate the formation of a transient achiral intermediate.
Role of this compound as a Deuterium Source in Transfer Reactions
In certain reactions, this compound can serve as a source of deuterium atoms. This is particularly relevant in transfer hydrogenation or other reduction reactions where a hydride (or in this case, a deuteride) is transferred from a donor molecule to an acceptor molecule.
Hypothetical Example: Deuterium Transfer to an Imine
If this compound is used as a reducing agent for an imine, the mechanism of hydride transfer can be investigated.
Table 2: Product Analysis of Imine Reduction
| Reactants | Product | Deuterium Incorporation at Cα |
|---|---|---|
| Imine + (R)-1-Aminoindane-d3 HCl | Amine | Yes |
The observation of deuterium incorporation into the product amine when this compound is used as the reductant would confirm that the deuterium atom from the C1 position of the aminoindane is directly transferred to the imine carbon. This provides direct evidence for the role of the aminoindane as the hydride/deuteride (B1239839) donor in the reaction.
R 1 Aminoindane D3 Hydrochloride As a Chiral Auxiliary and Ligand Precursor in Asymmetric Catalysis
Design and Synthesis of Novel Chiral Ligands Derived from (R)-1-Aminoindane-d3 Hydrochloride
The versatility of the primary amine group in this compound allows for its derivatization into a wide array of chiral ligands. The synthesis of these ligands often involves standard transformations such as acylation, alkylation, and condensation reactions to introduce various coordinating groups and functionalities.
The rigid, bicyclic indane framework provides a well-defined stereochemical environment, which is crucial for effective enantiocontrol in asymmetric catalysis. The synthesis of ligands from (R)-1-aminoindane typically involves the formation of amides, imines, or the incorporation of the aminoindane moiety into larger, more complex molecular architectures. For instance, bis(oxazoline) (BOX) ligands, which are highly effective in a variety of metal-catalyzed reactions, can be synthesized from chiral amino alcohols. A potential synthetic route to a deuterated BOX ligand could start from (R)-1-Aminoindane-d3, which can be converted to the corresponding aminoindanol. Subsequent condensation with a dicarboxylic acid derivative would yield the desired deuterated BOX ligand.
Another important class of ligands derived from chiral primary amines are phosphine-containing ligands. These are often prepared by reacting the amine with a phosphine-containing electrophile. The resulting aminophosphine (B1255530) ligands can coordinate to a variety of transition metals and have been successfully employed in asymmetric hydrogenation and cross-coupling reactions. The synthesis of such ligands from this compound would introduce a deuterated chiral backbone, potentially influencing the catalytic activity and selectivity.
| Ligand Type | General Structure | Potential Synthetic Precursor |
| Bis(oxazoline) (BOX) | (R)-1-Aminoindan-d3-2-ol | |
| Aminophosphine | (R)-1-Aminoindane-d3 | |
| Salen-type | (R)-1-Aminoindane-d3 |
The replacement of hydrogen with deuterium (B1214612) can subtly but significantly alter the properties of a molecule. While often considered sterically and electronically similar to hydrogen, deuterium exhibits a number of effects that can be exploited in catalyst design.
Electronic Effects: The primary electronic influence of deuterium is through the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a lower zero-point energy for a C-D bond compared to a C-H bond. This makes the C-D bond stronger and less reactive. In the context of a chiral ligand, deuteration at a specific position can influence the rate of catalyst deactivation pathways or alter the electronic nature of the coordinating atom through inductive effects, albeit to a small extent.
Steric Effects: Deuterium is slightly smaller than protium (B1232500) in terms of its van der Waals radius. While this difference is minimal, in the tightly packed environment of a catalyst's active site, even such small variations can influence the stereochemical outcome of a reaction. The shorter C-D bond length compared to the C-H bond can lead to subtle changes in the ligand's conformation and how it interacts with the metal center and the substrate.
The combination of these electronic and steric effects can be synergistic. For instance, the strategic placement of deuterium can block an undesired reaction pathway (a "steric block") while its electronic effect can fine-tune the reactivity of the catalytic center. Research on other deuterated ligands has shown that these effects can lead to enhanced enantioselectivity and catalyst lifetime. For example, combining ligand deuteration with bulky substituents has been shown to improve the performance of non-heme iron catalysts in oxidation reactions. uu.nl
| Property | Influence of Deuteration |
| Bond Strength | C-D bond is stronger than C-H bond |
| Van der Waals Radius | Deuterium is slightly smaller than protium |
| Vibrational Frequency | C-D bond has a lower vibrational frequency |
Applications in Asymmetric Organocatalysis and Metal-Catalyzed Reactions
Derivatives of (R)-1-aminoindane have been successfully employed as organocatalysts and as ligands in a variety of metal-catalyzed enantioselective transformations. The introduction of deuterium into this framework opens up new avenues for catalyst optimization and mechanistic studies.
Chiral primary amines and their derivatives are effective organocatalysts for reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. These catalysts often operate through the formation of chiral enamines or iminium ions. The deuterated indane moiety in a catalyst derived from this compound could influence the stability and reactivity of these key intermediates, potentially leading to higher enantioselectivities.
In metal-catalyzed reactions, ligands derived from (R)-1-aminoindane have been used in asymmetric hydrogenations, hydrosilylations, and C-H functionalization reactions. For example, palladium-catalyzed asymmetric carboamination reactions have been developed to synthesize enantioenriched 2-aminoindane derivatives. nih.gov The use of a deuterated ligand in such a reaction could provide valuable mechanistic insights through KIE studies and potentially improve the catalyst's performance.
The performance of a catalyst is typically evaluated by its activity (turnover number and turnover frequency), enantioselectivity (enantiomeric excess), and stability. The influence of deuteration on these parameters can be systematically studied by comparing the performance of the deuterated catalyst with its non-deuterated counterpart under identical reaction conditions.
For instance, in a hypothetical asymmetric hydrogenation of a prochiral ketone, the enantiomeric excess of the resulting chiral alcohol could be compared when using a rhodium catalyst with a ligand derived from (R)-1-aminoindane versus one derived from (R)-1-Aminoindane-d3. Any observed differences in enantioselectivity could be attributed to the subtle electronic and steric effects of the deuterium atoms.
| Reaction Type | Catalyst System | Potential Impact of Deuteration |
| Asymmetric Hydrogenation | [Rh(ligand)(COD)]BF4 | Enhanced enantioselectivity, mechanistic studies via KIE |
| Michael Addition | Chiral amine organocatalyst | Altered reactivity and stability of enamine intermediate |
| C-H Functionalization | Pd(OAc)2 / chiral ligand | Improved catalyst lifetime and selectivity |
Chiral Resolution Techniques Employing this compound
Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This is often achieved by forming diastereomeric salts with a chiral resolving agent. This compound, being a chiral amine, can be used as a resolving agent for racemic carboxylic acids.
The process involves reacting the racemic acid with the enantiomerically pure this compound to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the enantiomerically pure carboxylic acid and recover the chiral amine.
The use of the deuterated resolving agent is unlikely to significantly alter the resolution process itself, as the separation is based on the macroscopic property of solubility. However, the recovered deuterated amine could be valuable for the synthesis of isotopically labeled chiral ligands, as discussed in the previous sections. The efficiency of such a resolution can be quantified by the yield and enantiomeric excess of the separated enantiomers.
| Racemic Substrate | Resolving Agent | Diastereomeric Intermediates | Separation Method |
| Racemic Carboxylic Acid | This compound | Diastereomeric ammonium (B1175870) carboxylate salts | Fractional Crystallization |
Derivatization and Functionalization Strategies for Novel Research Applications
Synthesis of Functionalized Analogs of (R)-1-Aminoindane-d3 Hydrochloride for Specific Research Probes
The primary amino group of this compound is the principal site for functionalization, allowing for the introduction of various moieties to create specific research probes. These probes are instrumental in studying biological systems and chemical reactions, with the deuterium (B1214612) labeling providing a means to track the molecule's metabolic fate or to investigate kinetic isotope effects.
One common derivatization strategy involves the acylation of the amino group to form amides. This can be achieved by reacting this compound with a variety of acylating agents, such as acid chlorides or anhydrides, in the presence of a base. The choice of the acylating agent determines the functionality of the resulting probe. For instance, the introduction of a fluorescent tag, such as a dansyl or nitrobenzofurazan (NBD) group, yields a fluorescent probe that can be used in bioimaging studies. Similarly, biotin (B1667282) can be conjugated to the aminoindane scaffold to create probes for affinity-based assays.
Another important functionalization pathway is the reductive amination of the amino group with aldehydes or ketones. This reaction expands the range of possible substituents at the nitrogen atom, enabling the synthesis of secondary and tertiary amines with diverse properties. For example, the introduction of a spin label, like a nitroxide radical, through this method would result in a probe suitable for electron paramagnetic resonance (EPR) spectroscopy.
The deuterium labeling in these probes serves a critical purpose. In metabolic studies, the mass difference introduced by the deuterium atoms allows for the distinction between the exogenous probe and its endogenous, non-deuterated counterparts using mass spectrometry. This is particularly useful for tracing the distribution and metabolism of the probe in complex biological matrices.
Below is a table summarizing various functionalization strategies and their applications:
| Functionalization Reaction | Reagent Example | Resulting Functional Group | Probe Application |
| Acylation | Dansyl chloride | Sulfonamide | Fluorescence microscopy |
| Acylation | Biotin-NHS ester | Carboxamide | Affinity chromatography |
| Reductive Amination | 4-oxo-TEMPO | Secondary amine | EPR spectroscopy |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Chiral derivatizing agent |
Incorporation into Complex Molecular Architectures for Advanced Materials Research
The unique stereochemical and electronic properties of this compound make it an attractive building block for the synthesis of complex molecular architectures and advanced materials. Its incorporation into polymers, dendrimers, and metal-organic frameworks (MOFs) can impart chirality and specific recognition capabilities to the resulting materials.
In polymer chemistry, this compound can be used as a chiral monomer or a chiral modifying agent. For instance, it can be polymerized with other monomers to create chiral polymers that can be used as stationary phases in chromatography for the separation of enantiomers. The deuterium labeling can be advantageous in studying the polymerization kinetics or the degradation mechanisms of the polymer using techniques like neutron scattering.
The rigid indane scaffold is also well-suited for the construction of dendrimers, which are highly branched, well-defined macromolecules. By attaching multiple copies of this compound to a central core, it is possible to create dendritic structures with a high density of chiral recognition sites. These dendrimers could find applications in catalysis, drug delivery, and chemical sensing.
Furthermore, the amino group of this compound can serve as a ligand for the construction of chiral MOFs. These materials are crystalline solids with a porous structure, and the incorporation of a chiral ligand like this compound can lead to MOFs with enantioselective properties. Such materials have potential applications in asymmetric catalysis and chiral separations.
The following table outlines the incorporation of this compound into different molecular architectures and their potential research applications:
| Molecular Architecture | Method of Incorporation | Potential Research Application |
| Chiral Polymers | Co-polymerization | Enantioselective chromatography |
| Dendrimers | Attachment to a central core | Chiral catalysis and sensing |
| Metal-Organic Frameworks | As a chiral ligand | Asymmetric catalysis and separations |
Development of Immobilized Forms of this compound for Heterogeneous Catalysis Research
The immobilization of homogeneous catalysts onto solid supports is a key strategy to facilitate catalyst recovery and reuse, which is a central tenet of green chemistry. This compound and its derivatives can be immobilized on various solid supports to create heterogeneous catalysts for a range of chemical transformations.
One common approach for immobilization is the covalent attachment of the aminoindane derivative to the surface of a solid support, such as silica (B1680970) gel, alumina, or a polymer resin. The amino group can be functionalized with a linker that can then react with the surface of the support. For example, the amino group can be reacted with a silane (B1218182) coupling agent, which can then be grafted onto the surface of silica gel.
Another strategy is the non-covalent immobilization through ionic interactions or encapsulation. For instance, a protonated this compound derivative could be ionically exchanged into a solid acid catalyst, such as a zeolite or a sulfonated resin. Encapsulation within the pores of a mesoporous material is another method to create a recyclable catalyst.
These immobilized catalysts can be employed in a variety of asymmetric reactions, including reductions, additions, and cyclizations. The deuterium labeling of the catalyst can be a powerful tool for mechanistic studies. By analyzing the deuterium content of the products and byproducts, researchers can gain insights into the reaction mechanism and the role of the catalyst in the transformation. The kinetic isotope effect, arising from the C-D bonds being stronger than C-H bonds, can also provide valuable information about the rate-determining step of the reaction.
The table below provides examples of immobilization strategies and their applications in heterogeneous catalysis research:
Future Directions and Emerging Research Avenues for R 1 Aminoindane D3 Hydrochloride
Exploration of New Asymmetric Reactions and Catalytic Systems
The synthesis of enantiomerically pure chiral amines is a cornerstone of the pharmaceutical and fine chemical industries. researchgate.net Future research will likely focus on leveraging (R)-1-Aminoindane-d3 Hydrochloride and its non-deuterated counterpart, (R)-1-aminoindane, in the development of novel asymmetric reactions and more efficient catalytic systems.
One promising area is the expansion of asymmetric hydrogen borrowing reactions. thieme-connect.de This environmentally friendly method uses alcohols as alkylating agents, with water as the only byproduct. thieme-connect.de While significant progress has been made with iridium and other precious metal catalysts, future work could explore the use of more abundant and less expensive first-row transition metals like nickel to catalyze the synthesis of deuterated chiral amines. organic-chemistry.org For instance, nickel-catalyzed asymmetric transfer hydrogenation of α,β-unsaturated ketimines using deuterated alcohols has already shown success in producing C1-selective deuterated chiral allylic amines with high deuterium (B1214612) content (up to 99%) and excellent enantioselectivity. organic-chemistry.org
Biocatalysis , particularly the use of amine transaminases (ATAs), presents another major avenue for exploration. acs.org Engineered ATAs can be used in cascade reactions to produce chiral amines with exceptional enantiomeric excess (>99%). acs.org Future research could focus on developing specific enzyme variants that are highly selective for the synthesis of (R)-1-Aminoindane-d3 and other deuterated indane derivatives. One-pot deracemization strategies, which combine an enantioselective deamination step with a subsequent stereoselective amination, could also be optimized for these specific substrates. acs.org
Advanced Applications in Isotopic Labeling for Complex Biosynthetic Pathway Elucidation
Isotopic labeling is a powerful tool for tracing the flow of atoms through metabolic networks and elucidating complex biosynthetic pathways. biorxiv.org The deuterium atoms in this compound make it an ideal tracer for metabolic studies of drugs that contain the aminoindane scaffold, such as the anti-Parkinsonian agent rasagiline (B1678815). wikipedia.orgnih.gov
Future research can utilize this compound to gain a deeper understanding of drug metabolism and pharmacokinetics. By administering the deuterated compound and analyzing the resulting metabolites using mass spectrometry, researchers can precisely identify the metabolic fate of the indane moiety. This is particularly important for understanding how structural modifications or disease states might alter metabolic pathways.
Furthermore, this compound could serve as a "stable isotope-labeled internal standard" in quantitative bioanalytical studies. Its physical and chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for clear differentiation in mass spectrometric analyses, leading to more accurate quantification of drug levels in biological samples.
The principles of stable isotope labeling are also central to connecting natural products to their biosynthetic gene clusters (BGCs). nih.gov While this compound itself may not be a natural product precursor, the methodologies being developed in this field are highly relevant. Techniques like IsoAnalyst, which uses parallel stable isotope labeling to link metabolites to BGCs, showcase the power of this approach. nih.gov Similar strategies could be envisioned where deuterated building blocks are fed to microbial cultures to probe the biosynthesis of novel alkaloids or other natural products containing related structural motifs.
Integration into High-Throughput Screening Platforms for Catalyst Discovery
The discovery of novel, highly enantioselective catalysts is often hampered by the vastness of the chemical space that needs to be explored. nih.gov High-throughput screening (HTS) offers a solution by enabling the rapid testing of large libraries of potential catalysts. numberanalytics.com this compound can be a valuable component in these future HTS workflows.
One key application is in the development of new catalysts for asymmetric synthesis. The amino group of this compound can be used as a handle to derivatize it, creating a library of chiral ligands. These ligands can then be combined with various metal precursors and screened for catalytic activity and enantioselectivity in a range of reactions.
Moreover, advanced HTS techniques, such as those based on mass spectrometry (MS), are becoming increasingly prevalent. nih.govmpg.de For example, ion mobility-mass spectrometry (IM-MS) can rapidly separate and quantify the diastereomeric products of an asymmetric reaction, allowing for the high-throughput determination of enantiomeric excess. nih.gov In such a setup, this compound could be used as a chiral derivatizing agent. By reacting it with a racemic product mixture, two diastereomers are formed. The deuterium label would provide a unique mass signature, potentially simplifying detection and quantification within a complex reaction matrix during the screening process. This approach accelerates the identification of promising catalysts from large, diverse libraries. nih.gov
Development of Sustainable Synthetic Routes and Methodologies for Deuterated Chiral Amines
The principles of "green chemistry" are increasingly influencing the design of synthetic processes, aiming to reduce waste, minimize energy consumption, and use renewable feedstocks. The development of sustainable routes to valuable compounds like this compound is a critical future research direction.
Recent breakthroughs have demonstrated the synthesis of deuterated N-methyl and N-ethyl amines directly from nitroarenes using a single-site manganese catalyst. nih.gov This method is highly selective and avoids the use of more toxic or expensive precious metal catalysts. Adapting this tandem dehydrogenation, transfer hydrogenation, and borrowing hydrogenation protocol for the synthesis of deuterated chiral primary amines like this compound would be a significant advance in sustainable chemistry. nih.gov
Biocatalytic methods, as mentioned earlier, are inherently "green." acs.org They operate under mild conditions (ambient temperature and pressure, neutral pH) and in aqueous media, significantly reducing the environmental impact compared to many traditional organic synthesis methods. researchgate.net Future research will undoubtedly focus on discovering and engineering enzymes that can efficiently produce deuterated chiral amines, including this compound, from simple, renewable starting materials. The development of one-pot, multi-enzyme cascade systems will be key to making these processes economically viable and scalable. acs.org
Another sustainable approach is the asymmetric amination of alcohols via hydrogen borrowing, which produces water as the sole byproduct. thieme-connect.de While many current systems rely on precious metals, ongoing research aims to develop catalysts based on more earth-abundant elements. The application of these next-generation catalysts to the synthesis of deuterated amines will be a key step towards truly sustainable production methods.
Q & A
Q. What are the recommended methodologies for synthesizing (R)-1-Aminoindane-d3 Hydrochloride?
The synthesis typically involves:
- Deuterium incorporation : Use of deuterated precursors (e.g., D₂O or deuterated reducing agents) to introduce three deuterium atoms into the indane backbone. This ensures isotopic purity, critical for tracer studies .
- Hydrochloride salt formation : Treatment of the free amine with hydrochloric acid under controlled conditions (e.g., anhydrous HCl in ethanol) to precipitate the hydrochloride salt. Reaction parameters (temperature, stoichiometry) must be optimized to avoid impurities .
- Purification : Column chromatography or preparative HPLC (C18 columns, methanol/water mobile phase) to isolate the product. Confirm deuteration efficiency via mass spectrometry (MS) and structural integrity via ¹H/²H NMR .
Q. How should researchers characterize the purity and isotopic enrichment of this compound?
Key analytical methods include:
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺) and isotopic distribution. Deuterium incorporation ≥98% is ideal for metabolic studies .
- NMR spectroscopy : ¹H NMR will show reduced signal intensity at deuterated positions, while ²H NMR confirms isotopic labeling. Compare with non-deuterated analogs for validation .
- Chromatography : Reverse-phase HPLC (e.g., using a Zorbax SB-C18 column) with UV detection at 254 nm. Retention times and peak areas are compared against certified reference standards to assess purity .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves (verified via compatibility charts, e.g., Ansell Chemical Resistance Guide) and safety goggles. Avoid latex gloves due to potential permeability .
- Engineering controls : Conduct experiments in a fume hood to minimize inhalation exposure. Store the compound in a desiccator at 2–8°C to prevent hydrolysis .
- Training : Documented SOP reviews and emergency procedure training (e.g., spill cleanup, first aid for skin/eye contact) are mandatory for all personnel .
Advanced Research Questions
Q. How does deuterium substitution in this compound influence its pharmacokinetic properties?
Deuterium can alter:
- Metabolic stability : The kinetic isotope effect (KIE) slows CYP450-mediated oxidation, prolonging half-life. Validate via comparative studies with non-deuterated analogs using liver microsomes or in vivo models .
- Tissue distribution : Use LC-MS/MS to quantify deuterated vs. non-deuterated forms in plasma and tissues. Adjust dosing regimens if deuterium reduces clearance rates .
Q. How can researchers resolve contradictions in bioanalytical data for deuterated compounds like this compound?
- Method validation : Ensure analytical techniques (e.g., LC-MS/MS) are validated for specificity, sensitivity, and matrix effects. Include internal standards (e.g., stable isotope-labeled analogs) to normalize variability .
- Controlled experiments : Replicate studies under identical conditions (pH, temperature, solvent) to isolate variables. Cross-validate results using orthogonal methods (e.g., NMR vs. MS) .
Q. What are the applications of this compound in neuropharmacology research?
- Receptor binding assays : Use as a deuterated internal standard in LC-MS to quantify endogenous neurotransmitters (e.g., dopamine analogs) in brain tissue .
- Isotopic tracing : Track metabolic pathways in neuronal cells using ²H-labeled metabolites. Combine with fluorescence microscopy for spatial resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
